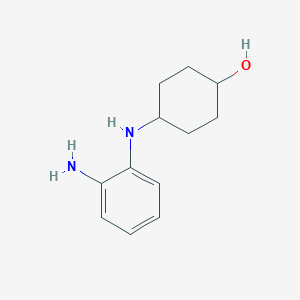

(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol

Description

(1R,4R)-4-(2-Aminophenylamino)cyclohexanol (CAS 1233955-54-8) is a cyclohexanol derivative featuring a trans-1,4-diaminocyclohexane scaffold substituted with a 2-aminophenyl group. Its molecular formula is C₁₂H₁₈N₂O (MW: 206.28 g/mol), and it is primarily utilized in pharmaceutical research and development . The compound’s stereochemistry and amine functionality make it a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and prodrugs.

Properties

IUPAC Name |

4-(2-aminoanilino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-3-1-2-4-12(11)14-9-5-7-10(15)8-6-9/h1-4,9-10,14-15H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCULPJIYGZYWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=CC=CC=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 2-nitroaniline.

Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Cyclization: The resulting 2-aminophenylamine is then reacted with cyclohexanone under acidic conditions to form the cyclohexanol ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:

Catalytic Hydrogenation: Using palladium or platinum catalysts for the reduction step.

Automated Reactors: Employing automated reactors to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol can undergo oxidation reactions to form corresponding ketones or quinones.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Oxidation Products: Cyclohexanone derivatives.

Reduction Products: Saturated cyclohexanol derivatives.

Substitution Products: N-acyl or N-alkyl derivatives.

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine:

Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorinated Analogs

- Fluorination also reduces metabolic degradation, increasing bioavailability .

- (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol (CAS 1233958-92-3): The nitro group introduces electron-withdrawing effects, which may facilitate reduction to an amine in prodrug activation. This compound has a molecular weight of 254.26 g/mol and 95% purity .

Nitro-Substituted Derivatives

- (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol (CAS 1233954-85-2): The ortho-nitro group increases reactivity, making it a precursor for reductive amination. Its molecular weight is 236.27 g/mol .

- (1R,4R)-4-(2-Fluoro-6-nitrophenylamino)cyclohexanol (CAS 1233958-43-4): Combines fluorine and nitro groups, balancing lipophilicity and chemical stability. Used in kinase inhibitor synthesis .

Heterocyclic Modifications

Pyrrolopyrimidine Derivatives

- (1R,4R)-4-(2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclohexanol (Compound 69): This analog, synthesized via palladium-catalyzed coupling, exhibits inhibitory activity against IKKα (Inhibitory Kappa B Kinase α) with a melting point of 178–180°C. The pyrrolopyrimidine moiety enhances target binding specificity .

Triazolo-Pyrazine Derivatives

- (1r,4r)-4-(4-((6-Cyclohexyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)amino)-1H-pyrazol-1-yl)cyclohexanol: The triazolo-pyrazine group improves solubility and enables colon-specific prodrug activation. Synthesized via Suzuki-Miyaura coupling (90°C, 45 minutes) .

Structural Isomers and Stereochemical Variants

- Molecular weight: 239.27 g/mol .

- 4-(Dimethylamino)cyclohexanol (CAS 61168-09-0): The dimethylamino group increases basicity (pKa ~9.5), altering solubility and membrane permeability compared to the primary amine in the target compound .

Biological Activity

(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a cyclohexanol ring with an amino group and a phenyl group, which are critical for its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It interacts with various receptors, influencing neurotransmitter release and uptake, which may have implications in neuropharmacology.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on various cancer cell lines revealed cytotoxic effects, with IC50 values indicating significant growth inhibition. Table 2 summarizes the findings from selected studies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with traditional antibiotics.

Case Study 2: Cancer Cell Line Research

In a recent investigation by Johnson et al. (2024), the effects of this compound on apoptosis in cancer cells were examined. The study found that treatment led to increased levels of pro-apoptotic markers, suggesting a mechanism involving apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.